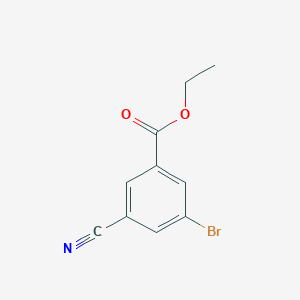

Ethyl 3-bromo-5-cyanobenzoate

Description

Significance and Research Context of Halogenated Cyanoaryl Esters

Halogenated cyanoaryl esters, the class of compounds to which Ethyl 3-bromo-5-cyanobenzoate belongs, are of considerable significance in medicinal chemistry and materials science. The incorporation of halogen atoms, such as bromine, into molecular structures is a widely used strategy to enhance the therapeutic potency of bioactive agents. researchgate.net Halogenation can improve a molecule's pharmacological profile, including its bonding affinity, lipophilicity, and metabolic stability. researchgate.net It is noteworthy that approximately one-third of drugs in clinical development contain a halogen. researchgate.net

The cyano group (-C≡N) and the ester group (-COOEt) further enhance the synthetic utility of these molecules. The cyano group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, or amides. The ester group can be readily hydrolyzed to a carboxylic acid, providing another site for chemical modification. The presence of these multiple functional groups allows for sequential and regioselective reactions, making halogenated cyanoaryl esters powerful intermediates in the synthesis of complex target molecules.

Historical Perspective on the Synthesis and Application of Related Benzene (B151609) Derivatives

The story of benzene derivatives begins with the discovery of benzene itself in 1825 by Michael Faraday, who isolated it from the oily residue of illuminating gas. youtube.com A decade later, in 1833, Eilhard Mitscherlich synthesized it by distilling benzoic acid with lime. drpress.org The determination of benzene's unique cyclic structure, proposed by Friedrich August Kekulé in 1865, was a foundational moment in the history of organic chemistry, introducing the concept of aromaticity. drpress.org

The ability to synthesize substituted benzene derivatives stems from the development of electrophilic aromatic substitution (EAS) reactions. pressbooks.pub These reactions allow for the direct attachment of various functional groups to the stable benzene ring. The strategic synthesis of multi-substituted benzene rings required an understanding of the directing effects of the substituents already present on the ring. To address the challenge of naming and identifying isomers of disubstituted benzenes, German chemist Wilhelm Körner suggested the prefixes ortho-, meta-, and para- in 1867. wikipedia.org This nomenclature was first applied to denote specific relative locations on a di-substituted aromatic ring by Carl Gräbe in 1869 and was subsequently applied to benzene by Viktor Meyer in 1870. wikipedia.org This historical framework laid the groundwork for the controlled synthesis of complex benzene derivatives like this compound. asianscientist.com

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily utilized as a trifunctional building block in organic synthesis. guidechem.com Its value lies in the differential reactivity of its three functional groups, which allows for a programmed and sequential introduction of molecular complexity. The bromo substituent is particularly useful as a handle for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern synthetic chemistry for constructing complex molecular scaffolds.

The cyano group can participate in various transformations. For instance, it can be introduced onto an aromatic ring via reactions with cyanides, such as cuprous cyanide. google.com Once in place, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing access to different classes of compounds. The ethyl ester group offers another point of modification, typically through hydrolysis to the corresponding carboxylic acid or transesterification. chemicalbook.com

Future directions for this compound and related multi-substituted aromatic compounds lie in their application for creating novel functional materials and complex pharmaceutical agents. researchgate.netasianscientist.com The ability to precisely control the placement of different functional groups around the benzene ring is crucial for fine-tuning the electronic, optical, and biological properties of the resulting molecules. asianscientist.com As synthetic methodologies become more advanced, the use of such versatile building blocks is expected to expand, enabling the construction of previously inaccessible molecular architectures for a wide range of scientific and technological applications.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-5-cyanobenzoate |

| 3-Bromo-5-cyanobenzoic acid |

| Benzene |

| Benzoic acid |

| Ethyl 2-bromo-5-cyanobenzoate |

| Ethyl 3-bromo-4-cyanobenzoate |

| This compound |

| Ethyl 3-bromo-5-nitrobenzoate |

| Mthis compound |

| Cuprous cyanide |

| Ethanol (B145695) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-5-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAFALHWYUHJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 5 Cyanobenzoate and Analogues

Classical Synthetic Approaches to Halogenated Benzoates

The traditional methods for synthesizing halogenated benzoates like ethyl 3-bromo-5-cyanobenzoate often involve multi-step sequences that include esterification, halogenation, and cyanation. These well-established reactions form the foundation of many synthetic routes to this class of compounds.

Esterification Pathways for 3-Bromo-5-cyanobenzoic Acid Derivatives

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a fundamental and widely used method. In the context of this compound, the corresponding carboxylic acid, 3-bromo-5-cyanobenzoic acid, can be reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is typically heated to drive the equilibrium towards the ester product. youtube.com

Alternative esterification methods that proceed under milder conditions have also been developed. The Mitsunobu reaction, for instance, allows for the esterification of benzoic acids with phenols and other alcohols in good to excellent yields under neutral conditions, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of aryl and alkyl carboxylic acids. nih.gov This metal-free method is tolerant of air and moisture, simplifying the synthetic and isolation procedures. nih.gov

For example, the synthesis of a related compound, ethyl 3-bromo-5-nitrobenzoate, was achieved by reacting 3-bromo-5-nitrobenzoic acid with ethanol and thionyl chloride, resulting in a 99% yield. chemicalbook.com This highlights a common strategy where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the alcohol.

Halogenation Strategies on Ethyl Cyanobenzoates

The introduction of a bromine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution. For a substrate like an ethyl cyanobenzoate, the cyano and ester groups are deactivating and meta-directing. Therefore, direct bromination would likely lead to the desired 3-bromo isomer, among others. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) can be employed for regioselective bromination under controlled conditions.

The reactivity of the enol form of esters like ethyl cyanoacetate (B8463686) has been studied in halogenation reactions. rsc.org While this is more relevant to the alpha-position of the ester, it underscores the mechanistic complexities that can arise in halogenation processes. The radical bromination of ethylbenzene, for instance, demonstrates the selectivity of bromine for specific C-H bonds, favoring the benzylic position due to radical stability. youtube.com

Cyanation Reactions of Ethyl Bromobenzoates

The conversion of an aryl bromide to an aryl nitrile is a crucial transformation in the synthesis of this compound. The classical Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures, has largely been superseded by more efficient catalytic methods. wikipedia.org

Modern cyanation reactions often employ palladium or nickel catalysts. wikipedia.org Palladium-catalyzed cyanations can utilize various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). wikipedia.orggoogle.com These reactions typically proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Nickel-catalyzed cyanations offer a more cost-effective alternative and can even use sources like benzyl (B1604629) cyanide or acetonitrile. wikipedia.org A notable development is the dual photoredox-nickel catalysis, which allows for the cyanation of aryl halides under benign conditions using an iridium photocatalyst and a nickel catalyst. chinesechemsoc.org

Copper-catalyzed domino halide exchange-cyanation offers another efficient and mild route. organic-chemistry.org This procedure uses catalytic amounts of copper iodide and an apolar solvent, which simplifies product isolation. organic-chemistry.org

Advanced and Stereoselective Synthesis of this compound

More recent synthetic strategies focus on improving efficiency, selectivity, and functional group tolerance through the use of advanced catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-CN Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, as discussed previously, is a prime example of a C-CN bond-forming reaction. wikipedia.orggoogle.comchinesechemsoc.org

These catalytic systems continue to be refined. For instance, a ligand-free palladium-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II) as a non-toxic cyanide source has been developed, providing high yields in polar aprotic solvents. google.com Similarly, nickel-catalyzed cyanations of aryl halides have been advanced through the use of soluble reductants like DABAL-Me₃, which allows for homogeneous reaction conditions and avoids the need for air-sensitive Ni(0) precatalysts. organic-chemistry.org

Organometallic Reagent-Mediated Syntheses, Including Regioselective Metalation

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles used to form new carbon-carbon bonds. mt.com One of the most common methods for their synthesis involves the reaction of a pure metal with an alkyl or aryl halide. mt.com

A key strategy in the synthesis of highly substituted aromatics is regioselective metalation, which can be followed by reaction with an electrophile. For a compound like this compound, a bromine-lithium exchange on a precursor molecule can generate a highly reactive aryllithium intermediate. This intermediate can then be trapped with an electrophile to introduce a new functional group at a specific position.

For instance, research on the related isopropyl 2-bromo-5-cyanobenzoate has shown that bromine-lithium exchange can be achieved rapidly in a continuous flow microreactor using n-BuLi. This highly reactive aryllithium species can then be reacted in-situ with various electrophiles.

The use of cyclometalation is another advanced strategy. For example, benzoate (B1203000) can undergo ortho-C-H activation with a ruthenium(II) center, leading to a cyclometalated intermediate that can then participate in further reactions, such as the oxidative addition of haloarenes. acs.org

Photoredox Catalysis in Bromoarene Functionalization

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and efficient pathways for the functionalization of various substrates, including bromoarenes. acs.orgnih.gov This methodology utilizes visible light to activate a photocatalyst, which can then mediate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. nih.govmanchester.ac.uk In the context of bromoarenes, photoredox catalysis provides a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds, transformations that are central to the synthesis of complex molecules.

The functionalization of bromoarenes via photoredox catalysis can proceed through several mechanistic pathways. One common approach involves the reductive cleavage of the carbon-bromine (C-Br) bond. An excited-state photocatalyst can be reductively quenched by a sacrificial electron donor, generating a more potent reductant. This species can then transfer an electron to the bromoarene, causing the C-Br bond to fragment and produce an aryl radical. This highly reactive intermediate can then engage in various bond-forming reactions. nih.gov

Alternatively, dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst (e.g., nickel) have greatly expanded the scope of bromoarene functionalization. nih.gov In these systems, the photocatalyst generates the active low-valent transition metal species, which can then participate in a cross-coupling catalytic cycle with the bromoarene. This dual approach allows for the coupling of bromoarenes with a wide range of partners under exceptionally mild conditions. nih.gov

Key Features of Photoredox Bromoarene Functionalization:

Mild Reaction Conditions: Reactions are often conducted at room temperature, preserving sensitive functional groups. manchester.ac.uk

High Functional Group Tolerance: The method is compatible with a broad array of functional groups, enabling late-stage functionalization of complex molecules. thieme-connect.de

Access to Novel Reactivity: It allows for transformations that are challenging to achieve with traditional thermal methods by accessing radical intermediates. nih.gov

The principles of photoredox catalysis are directly applicable to the derivatization of the this compound scaffold, allowing for the introduction of new substituents at the bromine-bearing carbon.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govdergipark.org.tr These principles encompass a range of strategies, from the choice of solvents and reagents to the maximization of atom efficiency and the minimization of energy consumption. nih.gov Applying these principles to the synthesis of a target molecule involves a holistic assessment of the entire synthetic route.

For a molecule like this compound, a typical synthesis might involve the esterification of 3-bromo-5-cyanobenzoic acid. atomfair.comsigmaaldrich.com A traditional approach could use a large excess of ethanol as both a reagent and a solvent, with a strong acid catalyst, followed by a workup that generates significant aqueous waste. Green chemistry offers alternative, more sustainable approaches to this and other synthetic steps. dergipark.org.tr

Solvent-Free and Mechanochemical Approaches for Benzoate Derivatization

A key principle of green chemistry is the reduction or elimination of solvent use, as solvents often constitute the largest proportion of waste in a chemical process. dergipark.org.tr Solvent-free and mechanochemical techniques are powerful strategies to achieve this goal in benzoate derivatization.

Mechanochemistry involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state, often without any bulk solvent. nih.gov This technique can lead to shorter reaction times, lower energy consumption, and can sometimes provide access to products that are difficult to form in solution. bohrium.com For benzoate derivatization, a mechanochemical approach could involve milling the carboxylic acid (3-bromo-5-cyanobenzoic acid) with an alcohol and a solid catalyst. The mechanical energy facilitates the intimate mixing of reactants and provides the activation energy for the reaction to proceed. nih.govbohrium.com

Advantages of Mechanochemical Synthesis:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal. bohrium.com

Enhanced Reaction Rates: The high energy input from milling can accelerate reactions. bohrium.com

Improved Safety: Avoids the hazards associated with flammable, volatile, or toxic solvents. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy , a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.comrsc.org The goal is to design synthetic routes where the majority of atoms from the starting materials end up in the product, minimizing the formation of byproducts and waste. numberanalytics.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider a hypothetical esterification to produce this compound. A classic Fischer esterification using sulfuric acid as a catalyst illustrates the concept.

Reaction: C₈H₄BrNO₂ (3-bromo-5-cyanobenzoic acid) + C₂H₅OH (Ethanol) → C₁₀H₈BrNO₂ (this compound) + H₂O (Water)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Bromo-5-cyanobenzoic acid | C₈H₄BrNO₂ | 226.03 | Reactant |

| Ethanol | C₂H₆O | 46.07 | Reactant |

| This compound | C₁₀H₈BrNO₂ | 254.08 | Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Sum of reactant molecular weights = 226.03 + 46.07 = 272.10 g/mol

Molecular weight of desired product = 254.08 g/mol

Atom Economy = (254.08 / 272.10) * 100 ≈ 93.4%

While this reaction has a high theoretical atom economy, other synthetic strategies might have lower efficiencies. For example, reactions involving stoichiometric protecting groups or leaving groups that are not incorporated into the final product will inherently have lower atom economy. rsc.org Maximizing atom economy is a crucial aspect of minimizing waste at the molecular level, leading to more sustainable and cost-effective chemical production. numberanalytics.com

Electrosynthetic Methods for Benzoate Derivatization

Electrosynthesis offers a unique and green approach to chemical transformations by using electricity as a "traceless" reagent to drive oxidation and reduction reactions. This method can often be performed at ambient temperature and pressure without the need for stoichiometric chemical oxidants or reductants, which themselves can be hazardous and generate waste.

In the context of benzoate derivatization, electrochemical methods can be applied in several ways. For instance, alcohols can be electrochemically oxidized to carboxylic acids. nih.gov More relevant to the derivatization of existing benzoates, electrochemical techniques can be used to modify the aromatic ring or its substituents. Insights into the electrochemistry of benzoic acid have shown that applying specific potentials can lead to derivatization reactions. nih.gov This opens up possibilities for the controlled functionalization of benzoate rings using electrochemical cells, potentially avoiding harsh chemical reagents. The precise control over reaction conditions afforded by adjusting the electrode potential allows for high selectivity, a key goal in complex organic synthesis.

Reactivity and Mechanistic Studies of Ethyl 3 Bromo 5 Cyanobenzoate

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of ethyl 3-bromo-5-cyanobenzoate is substituted with two strong electron-withdrawing groups (EWGs): the cyano (-CN) and the ethyl ester (-COOEt) groups. Both of these groups are deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. The bromine atom is also a deactivating group but is an ortho-, para-director.

The combined effect of these substituents makes the aromatic ring significantly electron-deficient and therefore, highly unreactive towards electrophiles. Electrophilic aromatic substitution on this compound would necessitate harsh reaction conditions. The directing effects of the substituents are as follows:

The ethyl ester group directs incoming electrophiles to the C4 and C6 positions (meta to itself).

The cyano group also directs incoming electrophiles to the C4 and C6 positions (meta to itself).

The bromine atom directs incoming electrophiles to the C2 and C4 positions (ortho and para to itself).

Considering these directing effects, any potential electrophilic substitution would be expected to predominantly occur at the C4 position, as it is activated by the ortho-directing bromo group and is a meta position for both the cyano and ester groups. However, the strong deactivation of the ring makes such reactions synthetically challenging. Computational studies, such as ab initio calculations, can provide a more quantitative prediction of the regioselectivity by analyzing the electron density at each carbon atom of the aromatic ring. nih.govnih.gov

Nucleophilic Aromatic Substitution with Activated Halides

The presence of the strongly electron-withdrawing cyano and ethyl ester groups at positions meta to the bromine atom activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. The aromaticity of the ring is temporarily lost.

Leaving group departure: The bromine atom is eliminated as a bromide ion, and the aromaticity of the ring is restored.

The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The more electron-withdrawing the substituents on the ring, the more stable the intermediate and the faster the reaction.

| Reaction Type | General Conditions | Expected Product |

| Amination | Ammonia or primary/secondary amines, often with a base | 3-Amino-5-cyanobenzoate derivatives |

| Alkoxylation | Alkoxides (e.g., sodium methoxide) in the corresponding alcohol | 3-Alkoxy-5-cyanobenzoate derivatives |

| Thiolation | Thiolates (e.g., sodium thiophenoxide) | 3-Thioether-5-cyanobenzoate derivatives |

Directed Ortho Metalation (DoM) and Regioselectivity Considerations

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgharvard.eduorganic-chemistry.org In the case of this compound, the directing metalation groups (DMGs) are the cyano and ethyl ester groups. The bromine atom can also influence the regioselectivity.

The relative directing ability of these groups is crucial in determining the site of metalation (lithiation). Generally, the order of directing ability for relevant groups is CONR₂ > OCONR₂ > SO₂NR₂ > OCH₃ > CN > Br. unblog.frresearchgate.net Based on this, the cyano group is a stronger directing group than the bromine atom. Therefore, treatment with a strong lithium base, such as lithium diisopropylamide (LDA), would be expected to direct metalation to the positions ortho to the cyano group, which are C4 and C6.

However, the bromine atom can also undergo metal-halogen exchange with organolithium reagents like n-butyllithium. This would lead to the formation of an aryllithium species at the C3 position. The competition between these two pathways depends on the specific base used, the temperature, and the reaction time. For instance, using LDA at low temperatures would likely favor deprotonation at C4 or C6, while using n-butyllithium might favor bromine-lithium exchange.

| Position | Directing Group | Expected Intermediate |

| C4 | Cyano | 4-Lithio-3-bromo-5-cyanobenzoate |

| C6 | Cyano | 6-Lithio-3-bromo-5-cyanobenzoate |

| C3 | Bromine (via exchange) | 3-Lithio-5-cyanobenzoate |

Radical Reactions Involving Bromine Abstraction

The C-Br bond in this compound can undergo homolytic cleavage under radical conditions. This can lead to bromine abstraction and the formation of an aryl radical. Such reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically.

One potential reaction is radical debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved using a radical reducing agent, such as tributyltin hydride (Bu₃SnH) or a formate (B1220265) radical anion (CO₂⁻•). rsc.org The reaction proceeds via a radical chain mechanism.

Another possibility is the participation in radical-mediated cross-coupling reactions. The initially formed aryl radical can be trapped by various radical acceptors. For instance, an organophotoredox-catalyzed method has been reported for the cyanation of aryl bromides, where a silyl (B83357) radical abstracts the bromine atom to generate an aryl radical that is then trapped by a cyanide source. sciepub.com

Hydrolysis and Transesterification of the Ester Moiety

The ethyl ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to another ester.

Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base. researchgate.net

Acid-catalyzed hydrolysis: This is a reversible reaction and is the reverse of Fischer esterification. It requires heating the ester with a large excess of water in the presence of a strong acid catalyst. youtube.comquora.com

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), to yield the carboxylate salt and ethanol (B145695). rsc.org

The presence of the electron-withdrawing bromo and cyano groups is expected to increase the rate of alkaline hydrolysis compared to unsubstituted ethyl benzoate (B1203000). ucla.edu

Transesterification:

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. nih.govnih.gov To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. globalauthorid.com

| Reaction | Catalyst | Reagent | Product |

| Acidic Hydrolysis | H₂SO₄ | Water (excess) | 3-Bromo-5-cyanobenzoic acid |

| Basic Hydrolysis | NaOH | Water | Sodium 3-bromo-5-cyanobenzoate |

| Transesterification | H₂SO₄ or NaOMe | Methanol (excess) | Mthis compound |

Reactivity of the Cyano Group: Nitrile Hydrolysis, Reduction, and Cycloaddition Reactions

The cyano group is a versatile functional group that can undergo a variety of transformations.

Nitrile Hydrolysis:

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. nih.gov

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) and heat will convert the nitrile to a carboxylic acid, proceeding through a primary amide intermediate.

Base-catalyzed hydrolysis: Reaction with a strong aqueous base (e.g., NaOH) and heat also yields a carboxylate salt. Under milder conditions, the reaction can sometimes be stopped at the amide stage.

Nitrile Reduction:

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Cycloaddition Reactions:

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. nih.govresearchgate.net For example, reaction with a nitrile oxide would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. The regioselectivity of such reactions is governed by the electronic and steric properties of both the nitrile and the 1,3-dipole. deepdyve.comrsc.org

| Reaction Type | Reagents | Product |

| Hydrolysis to Carboxylic Acid | H₂SO₄, H₂O, heat | 3-Bromo-5-carboxybenzoic acid |

| Hydrolysis to Amide | H₂O₂, base (milder conditions) | 3-Bromo-5-carbamoylbenzoic acid |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O | Ethyl 3-bromo-5-(aminomethyl)benzoate |

| [3+2] Cycloaddition | Ar-CNO (Nitrile oxide) | 1,2,4-Oxadiazole derivative |

Mechanistic Insights from Reaction Kinetics and Intermediate Characterization

The study of reaction kinetics and the characterization of intermediates provide valuable insights into the mechanisms of the reactions of this compound.

For nucleophilic aromatic substitution , kinetic studies would likely show second-order kinetics, being first order in both the ester and the nucleophile. The rate constants would be significantly influenced by the nature of the solvent and the nucleophile. The Meisenheimer complex, a key intermediate, could potentially be observed and characterized using spectroscopic techniques like NMR under specific conditions.

In the case of ester hydrolysis , kinetic studies on a series of substituted ethyl benzoates have shown that the effect of multiple substituents on the rate of alkaline hydrolysis is often additive. ucla.eduacs.org The rate constants for the hydrolysis of this compound could be estimated based on the known effects of the individual bromo and cyano substituents. sigmaaldrich.com

For cycloaddition reactions , theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and intermediates, providing insights into the reaction mechanism and predicting the regioselectivity and stereoselectivity of the products. nih.govresearchgate.net

The characterization of elusive reaction intermediates can often be achieved using advanced spectroscopic techniques, such as mass spectrometry coupled with ion spectroscopy.

Functionalization Strategies and Derivatization of Ethyl 3 Bromo 5 Cyanobenzoate

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The carbon-bromine bond in ethyl 3-bromo-5-cyanobenzoate is the primary site for transition metal-catalyzed cross-coupling reactions, which are highly efficient for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings at the Bromine Position (e.g., Sonogashira, Suzuki, Stille, Heck)

Palladium-catalyzed reactions are central to the functionalization of this compound. The electron-withdrawing nature of the cyano and ester groups can influence the reactivity of the aryl bromide in these transformations.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. It is a robust method for introducing aryl or heteroaryl substituents. For instance, the coupling of 3-bromo-5-cyanobenzoic acid with arylboronic acids has been used in the synthesis of complex molecules, demonstrating the feasibility of this reaction on the core structure. googleapis.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is an effective method for installing alkynyl groups. The 15-bromo derivative of a bacteriochlorin, a complex macrocycle, successfully underwent Sonogashira coupling, indicating this method's applicability to sterically hindered and complex aryl bromides. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent to form a C-C bond with the aryl bromide. Like the Suzuki coupling, it is a powerful tool for creating biaryl systems or introducing alkyl or vinyl groups. googleapis.com

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. It allows for the introduction of vinyl groups, which can be further functionalized.

A summary of representative palladium-catalyzed cross-coupling reactions is presented below.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-5-cyanobenzoate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-5-cyanobenzoate |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 3-Substituted-5-cyanobenzoate |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Vinyl-5-cyanobenzoate |

Cyanation and Amination Strategies for Aromatic Nitriles

The bromine atom can be replaced with nitrogen or cyano functionalities through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This is a cornerstone reaction for forming C-N bonds. It couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. This method provides direct access to 3-amino-5-cyanobenzoate derivatives. The successful amination of a complex bromo-bacteriochlorin highlights the reaction's tolerance for diverse functional groups. nih.gov

Palladium-Catalyzed Cyanation: While the molecule already contains a cyano group, it is possible to replace the bromine atom with another nitrile using a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). rsc.orgsci-hub.se These reactions typically proceed under mild conditions and show high functional group tolerance. nih.gov Palladium-catalyzed cyanation has been shown to be effective on aryl bromides with electron-withdrawing groups. mit.eduacs.org The choice of cyanide source is critical, as traditional reagents like KCN can poison the palladium catalyst. nih.gov

Functional Group Interconversions on the Cyano and Ester Moieties

The cyano and ethyl ester groups of this compound are amenable to a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Alkaline hydrolysis, often called saponification, uses a base like sodium hydroxide (B78521) and is typically irreversible, leading to the formation of the carboxylate salt. chemguide.co.uksserc.org.uk Subsequent acidification yields the free carboxylic acid. sserc.org.uk A patent describes the hydrolysis of mthis compound to 3-bromo-5-cyanobenzoic acid using sodium hydroxide in methanol (B129727). googleapis.com

Ester Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org Catalytic hydrogenation over nickel-based catalysts can also be employed for the reduction of esters like ethyl acetate (B1210297) to ethanol (B145695), though side reactions can occur. nih.gov

Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide or a carboxylic acid. Partial hydrolysis to the primary amide can be achieved under controlled acidic or basic conditions. numberanalytics.comchemistrysteps.com For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can selectively convert nitriles to amides. nih.gov More vigorous hydrolysis, typically with strong acid or base and heat, will convert the nitrile all the way to a carboxylic acid. numberanalytics.comchemistrysteps.com

Nitrile Reduction: The cyano group can be reduced to a primary amine (a benzylamine (B48309) derivative). wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel or reduction with hydride reagents such as lithium aluminum hydride or diisopropylaminoborane. wikipedia.orgsemanticscholar.orgorganic-chemistry.org The reduction of nitriles with electron-withdrawing groups often proceeds more readily. nih.govacs.org

The table below summarizes key functional group interconversions.

| Functional Group | Reagent(s) | Product Functional Group |

| Ethyl Ester | NaOH (aq), then H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | LiAlH₄ | Primary Alcohol |

| Cyano | H₂O, H⁺ or OH⁻ (mild) | Amide |

| Cyano | H₂O, H⁺ or OH⁻ (strong, heat) | Carboxylic Acid |

| Cyano | H₂ (g), Raney Ni or LiAlH₄ | Primary Amine |

Regioselective Functionalization of the Aromatic Ring

Adding new substituents to the aromatic ring of this compound requires consideration of the directing effects of the existing groups. The bromo, cyano, and ester groups are all electron-withdrawing and generally direct incoming electrophiles to the meta positions. However, since all available positions (2, 4, 6) are meta to at least one group and ortho/para to others, predicting the outcome of classical electrophilic aromatic substitution can be complex.

More modern methods, such as palladium-catalyzed C-H activation, offer a more controlled approach to regioselective functionalization. nih.gov These reactions can functionalize a specific C-H bond, often directed by a functional group on the molecule. While direct examples on this compound are not prevalent, the C-H functionalization of other aryl bromides has been successfully demonstrated. nih.gov For instance, palladium-catalyzed arylations have been shown to be regioselective on various heterocyclic systems, even in the presence of sensitive functional groups like esters and nitriles. nih.gov

Multi-Component Reactions and Cascade Processes Utilizing the Compound's Functionalities

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient route to complex molecules. acs.org The functional groups on this compound make it a potential substrate for such reactions.

For example, the nitrile group could participate in reactions to form new heterocyclic rings. nih.gov The aryl bromide moiety can be incorporated into palladium-catalyzed cascade reactions. These processes often involve an initial cross-coupling event followed by one or more subsequent intramolecular reactions. For example, a palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile (B137533) with two arylboronic acids has been developed to synthesize dihydrochalcones. acs.org Similarly, the functionalities on this compound could be leveraged in analogous, strategically designed cascade sequences. Three-component reactions involving aryl bromides, amines, and sodium azide (B81097) have been used to synthesize various nitrogen-containing heterocycles. bohrium.com

Post-Synthetic Modification and Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of its synthesis. acs.org This strategy is highly valuable in medicinal chemistry for rapidly generating analogues of a lead compound. nih.gov this compound, or the core it provides, is an excellent scaffold for LSF.

The bromine atom serves as a reliable handle for introducing a wide variety of substituents via the cross-coupling reactions discussed previously (Section 4.1). A complex molecule containing the 3-bromo-5-cyanobenzoyl moiety could be modified via Suzuki, Sonogashira, or Buchwald-Hartwig reactions to explore structure-activity relationships. The ability to perform these modifications on advanced intermediates or final products avoids the need for de novo synthesis of each analogue. acs.orgnih.gov For example, the functionalization of complex bromo-substituted molecules has been demonstrated in the synthesis of pharmaceuticals and other bioactive compounds. nih.govacs.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assignment of ethyl 3-bromo-5-cyanobenzoate.

The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic protons on the substituted benzene (B151609) ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing substituents (bromo and cyano groups). The protons of the ethyl group would appear in the upfield region, with the methylene (B1212753) protons (-CH2-) showing a quartet and the methyl protons (-CH3) a triplet, due to spin-spin coupling with each other.

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester group (typically δ 160-170 ppm), the aromatic carbons (δ 110-140 ppm), the carbon of the cyano group (δ 115-125 ppm), and the carbons of the ethyl group (δ 14 and 61 ppm for the methyl and methylene carbons, respectively). The positions of the bromo and cyano substituents on the benzene ring influence the chemical shifts of the aromatic carbons, aiding in their specific assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 8.2 - 8.5 (m) | - |

| -OCH₂CH₃ | 4.4 (q) | 62 |

| -OCH₂CH₃ | 1.4 (t) | 14 |

| C=O | - | 164 |

| C-Br | - | 122 |

| C-CN | - | 117 |

| Aromatic-C | - | 130, 133, 137, 139 |

| CN | - | 112 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions. m = multiplet, q = quartet, t = triplet.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously determining the connectivity of atoms and the through-space relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. youtube.com It would also help in assigning the connectivity between any coupled aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.edusdsu.edu This is crucial for assigning the proton signal to its corresponding carbon atom. For example, the proton signal of the methylene group would show a correlation to the methylene carbon signal in the ¹³C spectrum. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is invaluable for piecing together the molecular skeleton. For instance, the methylene protons of the ethyl group would show correlations to the carbonyl carbon and the methyl carbon. The aromatic protons would show correlations to neighboring and more distant aromatic carbons, as well as the carbonyl carbon and the cyano carbon, confirming the substitution pattern on the benzene ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is particularly useful for determining stereochemistry and conformation. researchgate.net In a molecule like this compound, NOESY could show correlations between the protons of the ethyl group and the aromatic proton at the 6-position, providing information about the preferred conformation of the ester group relative to the aromatic ring. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₈BrNO₂), HRMS would confirm the presence and number of bromine, carbon, hydrogen, nitrogen, and oxygen atoms, providing definitive evidence for its elemental composition. rsc.org

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.comdocbrown.info These methods are instrumental in assessing the purity of a sample of this compound and in analyzing complex mixtures containing this compound. The chromatography step separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the types of bonds and functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key characteristic absorption bands would include:

A strong absorption from the C=O (carbonyl) stretching of the ester group, typically around 1720-1740 cm⁻¹.

A sharp, medium-intensity absorption from the C≡N (cyano) stretching, usually appearing around 2220-2240 cm⁻¹.

C-O stretching vibrations of the ester group in the region of 1100-1300 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the ethyl group just above and below 3000 cm⁻¹, respectively.

C-Br stretching, which typically appears in the fingerprint region at lower wavenumbers. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, Raman spectroscopy can also provide valuable information about the functional groups present in this compound. The C≡N and aromatic ring stretching vibrations often give rise to strong Raman signals.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C≡N (Nitrile) | Stretch | 2240-2220 |

| C=O (Ester) | Stretch | 1740-1720 |

| C-O (Ester) | Stretch | 1300-1100 |

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, the analysis of closely related structures, such as other halogenated and cyanated benzoic acid derivatives, can provide valuable inferences about the expected molecular geometry and intermolecular interactions.

A study of various δ-keto esters, including brominated and chlorinated phenyl derivatives, has highlighted the significance of intermolecular C-H···O hydrogen bonds in their crystal packing. nih.gov Furthermore, in halogenated derivatives, additional stabilizing forces such as aromatic-aromatic interactions and cyano-halogen interactions are frequently observed. nih.gov A comprehensive analysis of the Cambridge Structural Database revealed that approximately 13% of organic molecular crystals containing both cyano and halogen groups exhibit cyano-halogen interactions in their packing. nih.gov These interactions, specifically of the C–X···N≡C type (where X is a halogen), are directional noncovalent interactions that can be classified as halogen bonds. nih.gov

Based on these findings for analogous compounds, a hypothetical crystal structure of this compound would likely exhibit a planar or near-planar benzene ring. The substituents—the bromo, cyano, and ethyl ester groups—would be oriented to minimize steric hindrance while maximizing favorable intermolecular interactions. It is plausible that the crystal packing would be influenced by a combination of dipole-dipole interactions arising from the polar cyano and ester groups, as well as the aforementioned halogen bonds and potential π-stacking of the aromatic rings.

To illustrate the potential crystallographic parameters, a hypothetical data table is presented below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-15 |

| c (Å) | ~8-12 |

| β (°) | ~95-105 |

| Volume (ų) | ~900-1200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.6-1.8 |

This table is illustrative and not based on experimental data for this compound.

Spectroscopic Studies for Mechanistic Pathway Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the mechanistic pathways of reactions involving this compound. While specific mechanistic studies on this exact compound are not extensively documented, the principles of how these techniques are applied can be discussed in the context of related molecules.

In a reaction, monitoring the changes in the spectroscopic signatures of the starting materials, intermediates, and products can provide a detailed picture of the reaction progress and mechanism. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, ¹H and ¹³C NMR spectroscopy would show the disappearance of signals corresponding to the carbon-bromine bond and the appearance of new signals corresponding to the new carbon-substituent bond. The chemical shifts of the aromatic protons and carbons would also change significantly due to the altered electronic environment.

IR spectroscopy is particularly useful for tracking changes in functional groups. The strong, characteristic absorption of the nitrile (C≡N) group (typically around 2220-2240 cm⁻¹) and the ester carbonyl (C=O) group (around 1715-1735 cm⁻¹) in this compound would be key reporters. Any reaction involving these functional groups would lead to a noticeable change in the IR spectrum. For example, the hydrolysis of the ester group to a carboxylic acid would be evidenced by the appearance of a broad O-H stretch and a shift in the carbonyl absorption.

A hypothetical application of spectroscopy in a reaction involving this compound is summarized in the table below.

| Spectroscopic Technique | Reactant (this compound) | Hypothetical Product (e.g., after substitution of Br with an amino group) | Mechanistic Insight |

| ¹H NMR | Aromatic protons with specific chemical shifts and coupling patterns. | Upfield or downfield shift of aromatic protons depending on the substituent. | Confirmation of the substitution event and information about the electronic effect of the new substituent on the aromatic ring. |

| ¹³C NMR | Aromatic carbon signals, including the carbon attached to bromine. | Disappearance of the C-Br signal and appearance of a new C-N signal. | Direct evidence of the carbon at which the substitution has occurred. |

| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1725 cm⁻¹), C-Br stretch (~600-700 cm⁻¹). | Appearance of N-H stretches (~3300-3500 cm⁻¹), disappearance of C-Br stretch. | Identification of the functional groups involved in the reaction and confirmation of the transformation of the bromo group to an amino group. |

This table provides a generalized example of how spectroscopic methods can be used and is not based on a specific reported reaction of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A DFT study on Ethyl 3-bromo-5-cyanobenzoate would calculate the energies of these orbitals. Due to the strong electron-withdrawing nature of the cyano and ester groups, the LUMO is expected to be of low energy and localized primarily on the aromatic ring and these substituents, indicating sites susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the bromine atom's lone pairs and the π-system of the benzene (B151609) ring. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis

This table demonstrates the type of data that would be generated from a DFT calculation for this compound. Note: These values are hypothetical.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.2 eV | Represents the electron-donating capacity. |

| LUMO Energy | -1.5 eV | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact. Different colors on the MESP surface indicate regions of varying electrostatic potential:

Red: Regions of most negative potential (electron-rich), typically found around electronegative atoms. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms or areas of low electron density. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MESP analysis would be expected to show a strongly negative potential (red) around the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. A region of positive potential (blue or green/yellow), known as a σ-hole, might be observed on the bromine atom along the axis of the C-Br bond, making it a potential site for halogen bonding. The aromatic protons would also exhibit positive potential.

Table 2: Predicted Molecular Electrostatic Potential (MESP) Features

This table summarizes the expected qualitative features of an MESP map for this compound.

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Cyano Nitrogen Atom | Strongly Negative | Site for electrophiles, protonation, H-bond acceptor |

| Carbonyl Oxygen Atom | Negative | Site for electrophiles, protonation, H-bond acceptor |

| Aromatic Ring Face | Slightly Negative (π-system) | Interaction with electrophiles, π-stacking |

| Bromine Atom (σ-hole) | Slightly Positive | Halogen bond donor |

| Aromatic Protons | Positive | Weak H-bond donor |

Reaction Pathway Modeling and Transition State Calculations

Theoretical chemistry can map the energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. This involves modeling the reactants, locating the high-energy transition states, and identifying any intermediates. For a molecule like this compound, a key reaction for study would be a nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

Computational modeling of such a reaction would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate, which corresponds to the simultaneous partial formation of the new C-Nucleophile bond and breaking of the C-Br bond.

Calculating Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which determines the reaction rate.

Identifying Intermediates: Confirming the structure and stability of any intermediates, such as the Meisenheimer complex in an SNAr reaction.

Such calculations would allow chemists to predict the feasibility of a reaction, understand its mechanism, and rationally select conditions to optimize the outcome.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations are used to explore its conformational landscape. These simulations can identify the most stable conformations (lowest energy shapes) and the energy barriers between them. Furthermore, MD simulations can be performed in a solvent or in a condensed phase to study intermolecular interactions, such as how the molecule interacts with solvent molecules or aggregates with other molecules, which is crucial for understanding its behavior in solution or in a solid state.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. For this compound, these calculations could predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds. Key predicted peaks would include the C≡N stretch, the C=O stretch of the ester, and various C-H and C-Br vibrations.

NMR Spectrum: By calculating the chemical shifts (¹H and ¹³C) and coupling constants. This provides a theoretical spectrum that can be compared with experimental data to confirm the structure.

UV-Vis Spectrum: By calculating the electronic transitions between molecular orbitals (e.g., using Time-Dependent DFT or TD-DFT). This helps to understand the molecule's color and photophysical properties.

Ligand-Protein Docking and Binding Affinity Predictions for Biological Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to computer-aided drug design. If this compound were being investigated as a potential drug candidate or biological probe, docking simulations would be used to predict if and how it binds to a specific protein target.

The process involves:

Placing the ligand (this compound) into the binding site of a protein.

Using a scoring function to estimate the binding affinity (often expressed as a free energy of binding, ΔG) for numerous possible poses.

Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, that stabilize the ligand-protein complex.

These predictions can help prioritize which molecules to synthesize and test in the laboratory, saving time and resources in the drug discovery process.

Applications of Ethyl 3 Bromo 5 Cyanobenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate and Lead Compound Synthesis

The structural framework of Ethyl 3-bromo-5-cyanobenzoate is a valuable starting point for the development of pharmaceutical intermediates and lead compounds. The presence of the bromo and cyano groups allows for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds found in many biologically active molecules. Substituted benzofurans, which can be synthesized from related precursors, have applications as drugs.

A primary application of this compound and its analogs is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. The bromo and cyano functionalities serve as handles for cyclization reactions to form rings containing heteroatoms like nitrogen and oxygen. For instance, derivatives of this compound can be used to synthesize various heterocyclic systems.

Compounds containing pyrazole and oxadiazole rings are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has demonstrated the synthesis of various oxadiazole and pyrazole derivatives from precursors that share functional similarities with this compound. The strategic placement of reactive groups on the benzene (B151609) ring allows for the regioselective formation of these important heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related Bromo-Aromatic Precursors

| Heterocyclic Scaffold | Precursor Type | Potential Biological Activity |

|---|---|---|

| Pyrazoles | Benzofuran carboxylic acid hydrazide | Anti-inflammatory, Analgesic, Antibacterial |

| 1,3,4-Oxadiazoles | Benzofuran carboxylic acid hydrazide | Anti-inflammatory, Antibacterial, Antiviral |

| 1,3,4-Thiadiazoles | Thiosemicarbazone derivatives | Antimicrobial |

| Thiazolidinones | Thiosemicarbazone derivatives | Antimicrobial |

The versatility of this compound extends to the synthesis of novel, biologically active scaffolds and chemical probes. These probes are essential tools for studying biological processes and validating new drug targets. For example, fragment-based drug discovery efforts have utilized small molecules with similar functionalities to develop potent and selective inhibitors for protein families like the bromo and extra C-terminal domain (BET) bromodomains, which are implicated in cancer and inflammation.

Furthermore, derivatization of related bromo-substituted benzoic acids and indole carboxylates has led to the identification of inhibitors for FabG, an essential enzyme in the bacterial fatty acid synthesis pathway. This research highlights the utility of such bromo-aromatic compounds in developing novel antibacterial agents targeting pathogens.

Role in Agrochemical Development

The development of new agrochemicals often relies on the synthesis of novel molecular structures with desired herbicidal, insecticidal, or fungicidal properties. Substituted benzofurans, which can be derived from precursors structurally related to this compound, have found applications as agricultural chemicals. The ability to modify the core structure of this compound allows for the fine-tuning of a molecule's biological activity and physical properties to meet the specific requirements of agricultural applications.

Contribution to Material Science and Advanced Materials Research

In the field of material science, this compound serves as a building block for advanced materials with unique optical or electronic properties. For instance, oxadiazole derivatives, which can be synthesized from related aromatic precursors, have been investigated for their applications in liquid crystals and as photosensitizers. The rigid, aromatic nature of the core structure, combined with the potential for introducing various functional groups, makes it a candidate for the synthesis of organic light-emitting diode (OLED) materials, fluorescent sensors, and other functional polymers.

Utility in Academic Organic Synthesis Research as a Versatile Reagent

In academic settings, this compound and its analogs are valuable reagents for exploring new synthetic methodologies and reaction pathways. The distinct reactivity of the ester, bromo, and cyano groups allows for selective transformations, making it an excellent substrate for studying reaction mechanisms and developing novel synthetic strategies. For example, related compounds have been used in Sandmeyer reactions and as intermediates for the synthesis of complex thienopyrimidine derivatives. The compound's utility is demonstrated in various reactions, including refluxing with reagents like ethyl bromoacetate in the presence of sodium acetate (B1210297) to form new heterocyclic derivatives.

Strategies for Derivatization Towards Specific Research Objectives

The true power of this compound as an intermediate lies in the diverse strategies available for its derivatization. Each functional group can be targeted with a high degree of selectivity to achieve specific research goals.

Suzuki and Stille Couplings: The bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Nucleophilic Aromatic Substitution: The cyano group can activate the ring for nucleophilic aromatic substitution under certain conditions, or it can be hydrolyzed to a carboxylic acid or reduced to an amine.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

Cyanide Group Transformations: The cyano group can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

A focused research effort on lead expansion involved the derivatization of two hit molecules, 5-bromo-2-(thiophene-2-carboxamido) benzoic acid and ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate, resulting in forty-three analogs to improve their inhibitory activity against the FabG enzyme.

Table 2: Derivatization Strategies for Bromo-Cyano-Benzoate Scaffolds

| Functional Group | Reaction Type | Reagents / Conditions | Resulting Functionality |

|---|---|---|---|

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl system |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine |

| Cyano | Hydrolysis | Acid or Base, Heat | Carboxylic acid |

| Cyano | Reduction | H₂, Raney Ni or LiAlH₄ | Aminomethyl group |

| Ethyl Ester | Hydrolysis | NaOH or LiOH, H₂O/THF | Carboxylic acid |

| Ethyl Ester | Amidation | Amine, Heat or Coupling Agent | Amide |

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-bromo-5-cyanobenzoate, and what factors influence the choice of reagents and conditions?

- Methodological Answer : this compound is typically synthesized via sequential functionalization of a benzoate ester. A plausible route involves:

Bromination : Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to introduce bromine at the meta position.

Cyanation : Palladium-catalyzed cyanation (e.g., using CuCN or K₄[Fe(CN)₆]) under inert atmosphere, or via Sandmeyer reaction from an amine precursor.

- Key Factors :

- Regioselectivity : The electron-withdrawing ester group directs bromination to the meta position. Subsequent cyanation must avoid steric hindrance from existing substituents.

- Reagent Compatibility : Use anhydrous conditions for cyanation to prevent hydrolysis of intermediates.

- Example : Similar bromination conditions are reported for 3-bromo-5-nitrobenzoic acid using HBr/CuBr/NaNO₂ at 0–70°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl ester (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂) and aromatic protons (complex splitting due to substituents). The absence of NH or OH peaks confirms ester stability.

- ¹³C NMR : Peaks for carbonyl (C=O, ~165 ppm), nitrile (C≡N, ~115 ppm), and aromatic carbons (120–140 ppm).

- IR : Strong C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with C₁₀H₈BrNO₂ (MW: 270.08).

- X-ray Crystallography : Critical for confirming regiochemistry (e.g., SHELXL refinement) .

Q. How can researchers optimize the crystallization of this compound to obtain high-quality single crystals for X-ray diffraction analysis?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in a solvent pair (e.g., ethyl acetate/hexane) to promote nucleation.

- Temperature Gradient : Gradual cooling from 50°C to 4°C enhances crystal growth.

- Impurity Removal : Pre-purify via column chromatography (silica gel, 10% EtOAc/hexane).

- Example : Similar protocols for brominated benzoates achieved 97% purity using HPLC .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges during the introduction of bromine and cyano groups onto the benzoate ester ring?

- Methodological Answer :

- Directing Effects : The ester group (-COOEt) is meta-directing. To install bromine at C3 and cyano at C5:

Brominate first under EAS conditions.

Protect the ester (e.g., silylation) before cyanation to avoid competing reactions.

- Alternative Routes : Use halogen-lithium exchange followed by quenching with a cyanating agent (e.g., CuCN).

- Validation : Monitor intermediates via TLC and LC-MS to confirm regiochemistry .

Q. How does the electronic interplay between bromine and cyano substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine at C3 acts as a leaving group. The electron-withdrawing cyano group at C5 increases aryl halide reactivity.

- Optimization : Use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ at 80°C.

- Challenges : Steric hindrance from the ester group may reduce coupling efficiency. Pre-screen ligands (e.g., SPhos) to enhance yield .

Q. What computational methods are suitable for predicting the stability and reaction pathways of this compound under varying thermal and pH conditions?

- Methodological Answer :

- DFT Calculations : Model substituent effects on aromatic ring electron density using Gaussian09 at the B3LYP/6-31G* level.

- MD Simulations : Assess thermal stability via OPLS-AA force fields to predict decomposition temperatures.

- pKa Prediction : Tools like ACD/Labs estimate ester hydrolysis susceptibility (e.g., pH > 10 accelerates degradation) .

Q. How should researchers resolve conflicting spectral data when assigning structures to derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity.

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon frameworks.

- Crystallographic Refinement : SHELXL can resolve ambiguities in bond lengths/angles (e.g., distinguishing Br vs. Cl substituents) .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.